molecular formula C8H9BrN2O B15195910 N-Nitroso-N-(4-bromobenzyl)methylamine CAS No. 98736-50-6

N-Nitroso-N-(4-bromobenzyl)methylamine

Cat. No.: B15195910
CAS No.: 98736-50-6
M. Wt: 229.07 g/mol
InChI Key: AOGKIHZSOZKJSD-UHFFFAOYSA-N
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Description

N-Nitroso-N-(4-bromobenzyl)methylamine is an organic compound with the molecular formula C8H9BrN2O It is a nitrosamine derivative, characterized by the presence of a nitroso group (-N=O) attached to a secondary amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitroso-N-(4-bromobenzyl)methylamine typically involves the nitrosation of N-(4-bromobenzyl)methylamine. The reaction can be carried out using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, usually hydrochloric acid (HCl). The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the potential toxicity of nitrosamines.

Chemical Reactions Analysis

Types of Reactions

N-Nitroso-N-(4-bromobenzyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-Nitroso-N-(4-bromobenzyl)methylamine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential mutagenic and carcinogenic properties.

    Medicine: Investigated for its potential use in drug development and cancer research.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Nitroso-N-(4-bromobenzyl)methylamine involves its interaction with biological molecules. The nitroso group can form adducts with nucleophilic sites in DNA, proteins, and other biomolecules, leading to potential mutagenic and carcinogenic effects. The molecular targets include DNA bases, where the nitroso group can cause alkylation and subsequent mutations.

Comparison with Similar Compounds

Similar Compounds

  • N-Nitroso-N-methylbenzylamine
  • N-Nitroso-N-(4-chlorobenzyl)methylamine
  • N-Nitroso-N-(4-fluorobenzyl)methylamine

Uniqueness

N-Nitroso-N-(4-bromobenzyl)methylamine is unique due to the presence of the bromine atom in the benzyl group, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.

Properties

CAS No.

98736-50-6

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-N-methylnitrous amide

InChI

InChI=1S/C8H9BrN2O/c1-11(10-12)6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3

InChI Key

AOGKIHZSOZKJSD-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)Br)N=O

Origin of Product

United States

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